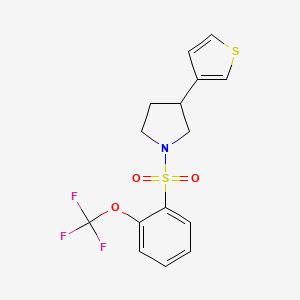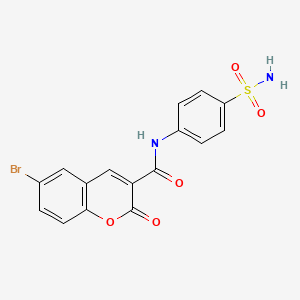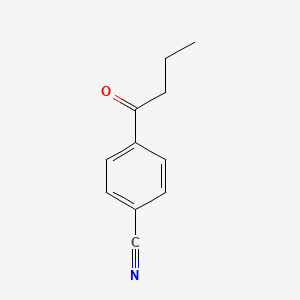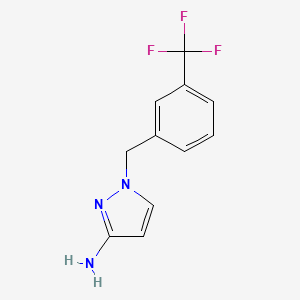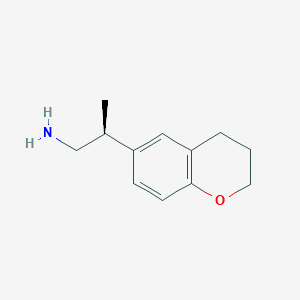
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine, also known as DCPP, is a synthetic compound that belongs to the class of chromane derivatives. It has been found to possess potential therapeutic properties and has been the subject of scientific research in recent years.
Mécanisme D'action
The exact mechanism of action of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways in cells. For example, this compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. In addition, this compound has been found to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in cells and tissues. For example, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. In addition, this compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of various diseases. Furthermore, this compound has been found to improve mitochondrial function and reduce apoptosis in cells.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used in various assays and experiments. In addition, this compound has been found to exhibit low toxicity in cells and animals, which makes it a promising candidate for further development. However, this compound has some limitations as well. For example, its solubility in water is relatively low, which limits its use in aqueous-based assays. Furthermore, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine. First, more studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways in cells. Second, the potential therapeutic applications of this compound in various diseases need to be investigated further in animal models and clinical trials. Third, the development of new analogs of this compound with improved pharmacological properties may lead to the discovery of more potent and selective compounds. Finally, the development of new methods for the synthesis and purification of this compound may lead to the production of larger quantities of the compound for further research and development.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential therapeutic properties in various fields such as neurology, oncology, and cardiovascular diseases. Its mechanism of action is not fully understood, but it has been found to modulate various signaling pathways in cells. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, which may lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine can be synthesized by reacting 3,4-dihydrocoumarin with 1-aminopropan-2-ol in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields this compound as the final product. The purity and yield of this compound can be improved by using appropriate purification techniques.
Applications De Recherche Scientifique
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has been investigated for its potential therapeutic applications in various fields such as neurology, oncology, and cardiovascular diseases. It has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. In addition, this compound has shown anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Furthermore, this compound has been found to exhibit cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Propriétés
IUPAC Name |
(2S)-2-(3,4-dihydro-2H-chromen-6-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h4-5,7,9H,2-3,6,8,13H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKKAVCBKWORSR-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

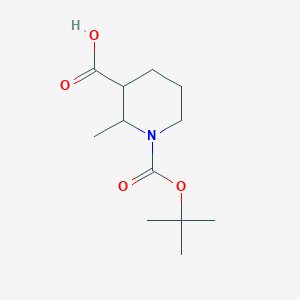

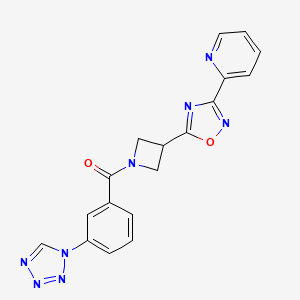
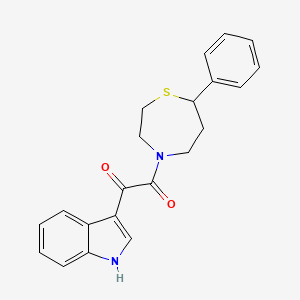
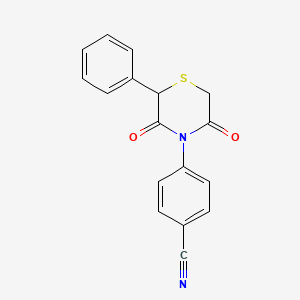
![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2583769.png)
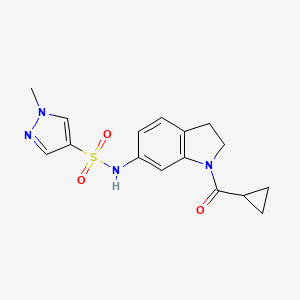
![2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2583771.png)
![N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2583773.png)
![4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2583776.png)
